N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyridin-2-yl moiety, and a piperidin-4-yl group
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors involved in cellular processes .
Mode of Action
It’s known that such compounds typically interact with their targets by binding to active sites, thereby modulating the target’s activity .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
Similar compounds are typically well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been known to cause various molecular and cellular changes, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
N1-cyclopropyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of N1-cyclopropyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with key signaling proteins, leading to altered cellular responses.
Molecular Mechanism
At the molecular level, N1-cyclopropyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. This binding often involves interactions with the enzyme’s active site, resulting in changes in the enzyme’s conformation and function . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of N1-cyclopropyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
In animal models, the effects of N1-cyclopropyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
N1-cyclopropyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, potentially altering the metabolic flux and levels of specific metabolites . For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolic intermediates, thereby influencing the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of N1-cyclopropyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . Additionally, the distribution of this compound within tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
N1-cyclopropyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide exhibits specific subcellular localization patterns, which are critical for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the cyclopropylamine and piperidin-4-ylmethylamine intermediates. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide
N-cyclopropyl-1-(5-ethylpyrimidin-2-yl)piperidin-4-amine
Uniqueness: N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit specific properties and reactivity that are not found in other similar compounds.
Properties
IUPAC Name |
N'-cyclopropyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c21-15(16(22)19-13-4-5-13)18-11-12-6-9-20(10-7-12)14-3-1-2-8-17-14/h1-3,8,12-13H,4-7,9-11H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRICHRKJTPFUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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